molecular formula C10H8Br2N2O2 B2663254 Ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1119448-99-5

Ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B2663254
CAS RN: 1119448-99-5
M. Wt: 347.994
InChI Key: BIFZUIRJJWFGNV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate consists of a fused imidazo[1,2-a]pyridine ring system with two bromine atoms attached at positions 3 and 6. The ethyl ester group is linked to the carboxylate moiety. For a visual representation, refer to the ChemSpider entry .

Scientific Research Applications

Synthesis and Chemical Properties

  • Preparation and Anti-inflammatory Activity : Ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate has been utilized in the synthesis of various heterocyclic compounds, including 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, evaluated for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982). A related study also synthesized ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates, investigating similar pharmacological properties (Abignente et al., 1984).

  • Synthesis of Fused Triazines : The compound has been explored for synthesizing fused triazines, like pyrido[1′,2′:1,2]imidazo[5,4-d]-1,2,3-triazines, indicating potential biological activity. This was achieved by treating ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate with ammonia or primary amines (Zamora et al., 2004).

  • Anti-Hepatitis B Virus Activity : Derivatives of ethyl 6‐bromo‐8‐hydroxyimidazo[1,2‐a]pyridine‐3‐carboxylate were synthesized and evaluated for their efficacy in inhibiting hepatitis B virus replication, showing promising results (Chen et al., 2011).

Applications in Organic Chemistry

  • Formation of Polyheterocyclic Systems : The compound has been used in creating polyheterocyclic systems. One study utilized 3-amino-2-benzimidazolylthieno[2,3-b]pyridine-5-carboxylate and similar compounds as synthons for developing pyridothienopyrimidines and pyridothienopyrimidobenzimidazoles (Bakhite et al., 2005).

  • Preparation of Ketene Derivatives : The reaction of dichloroketene with ethyl N-(2-pyridyl) formimidates, including ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate, led to various derivatives, expanding the repertoire of ketene-based compounds (Katagiri et al., 1983).

properties

IUPAC Name

ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2N2O2/c1-2-16-10(15)8-9(12)14-5-6(11)3-4-7(14)13-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFZUIRJJWFGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=CC2=N1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate

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